molecular formula C9H25BN2 B597932 Triethylborane-1,3-diaminopropane CAS No. 148861-07-8

Triethylborane-1,3-diaminopropane

Cat. No.: B597932
CAS No.: 148861-07-8
M. Wt: 172.123
InChI Key: IJUCBZFJEAVADL-UHFFFAOYSA-N
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Description

Triethylborane-1,3-diaminopropane, also known as this compound, is a useful research compound. Its molecular formula is C9H25BN2 and its molecular weight is 172.123. The purity is usually 95%.
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Mechanism of Action

Target of Action

Triethylborane-1,3-diaminopropane (TEB-DAP) is primarily used as a radical generator for polymerization . It targets olefins, such as 2-methylanthraquinone, and initiates their polymerization . The primary role of TEB-DAP is to facilitate the formation of polymers at ambient temperatures or lower, thereby reducing the time required for curing .

Mode of Action

TEB-DAP interacts with its targets (olefins) through a process known as radical polymerization . This process involves the generation of radicals, which are highly reactive due to their unpaired electrons. These radicals can initiate a chain reaction that leads to the formation of polymers . The interaction of TEB-DAP with its targets results in the formation of active macromolecules .

Biochemical Pathways

The key biochemical pathway affected by TEB-DAP is the polymerization of olefins . This process involves the conversion of small molecules (monomers) into large chains or networks (polymers). The downstream effects of this pathway include the production of polypropylene and polyethylene .

Pharmacokinetics

This suggests that it may have good solubility and could be distributed effectively in a liquid medium. It’s also noted to be air sensitive and moisture sensitive , which could impact its stability and hence, its bioavailability.

Result of Action

The primary result of TEB-DAP’s action is the formation of polymers . It enables the production of valuable biaryls from pyridines and related heterocycles . Additionally, it’s used as a key reagent in the reduction of aldehydes, ketones, carboxylic acids, amides, and olefins .

Action Environment

The action of TEB-DAP is influenced by environmental factors. It’s noted to be air sensitive and moisture sensitive , suggesting that its action, efficacy, and stability could be affected by exposure to air and moisture. Therefore, reactions involving TEB-DAP are usually carried out under an inert atmosphere to prevent the presence of oxygen and moisture from adversely affecting the reaction product .

Properties

IUPAC Name

propane-1,3-diamine;triethylborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15B.C3H10N2/c1-4-7(5-2)6-3;4-2-1-3-5/h4-6H2,1-3H3;1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUCBZFJEAVADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC)(CC)CC.C(CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H25BN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148861-07-8
Record name Boron, triethyl(1,3-propanediamine-κN)-, (T-4)
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